molecular formula C10H10BrFO2 B8740630 3-(4-Bromo-3-fluorophenoxy)oxolane

3-(4-Bromo-3-fluorophenoxy)oxolane

Cat. No.: B8740630
M. Wt: 261.09 g/mol
InChI Key: MQVKZZHYHHZTPP-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenoxy)oxolane is a substituted oxolane (tetrahydrofuran, THF) derivative featuring a 4-bromo-3-fluorophenoxy group attached to the oxolane ring. Its molecular formula is C₁₀H₉BrFNO₂, with a molecular weight of 261.10 g/mol, and it is registered under CAS number 1464826-48-9 . The compound’s structure combines the five-membered oxolane ring with halogenated aromatic substituents, which influence its physicochemical properties and reactivity. Oxolane itself is a cyclic ether with high water solubility (miscible) and a vapor pressure of 132 mm Hg at 20°C , but the bulky bromo-fluorophenoxy group in this derivative likely reduces polarity and alters solubility and stability compared to unsubstituted THF.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenoxy)oxolane

InChI

InChI=1S/C10H10BrFO2/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2

InChI Key

MQVKZZHYHHZTPP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Halogenation and Electronic Effects

In contrast, the spiro compound 5-bromo-2,3-dihydrospiro[indene-1,3'-oxolane] () features a bromo group in a sterically constrained spiro system, which may limit accessibility for further reactions .

Ring Size and Stability

Laureatin (I), a natural brominated oxetane derivative, undergoes acid-induced rearrangement to oxolane derivatives due to the higher ring strain in its four-membered oxetane ring . This highlights the superior stability of five-membered oxolane rings like that in this compound under acidic conditions.

Solubility and Physical Properties

Unsubstituted THF (oxolane) is highly water-miscible and volatile , but the aromatic substituents in this compound likely reduce water solubility and increase lipophilicity, making it more suitable for organic-phase reactions.

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